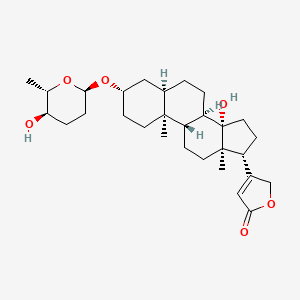
Ramnodigin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: : 拉姆诺地吉是通过一系列化学反应合成的,这些反应涉及对地高辛配基结构的修饰。
工业生产方法: : 拉姆诺地吉的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用特定的催化剂和溶剂来促进反应并获得所需的产物 .
化学反应分析
反应类型: : 拉姆诺地吉会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常用试剂和条件: : 涉及拉姆诺地吉的反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和压力条件下进行,以确保预期的结果 .
主要形成的产物: : 涉及拉姆诺地吉的反应形成的主要产物包括具有增强生物活性的各种衍生物。 这些衍生物正在研究其潜在的治疗应用 .
科学研究应用
化学: : 在化学中,拉姆诺地吉被用作研究强心苷的结构-活性关系的参考化合物。 它有助于了解可以增强强心苷生物活性的化学修饰 .
生物学: : 在生物学研究中,拉姆诺地吉用于研究其对癌细胞的细胞毒性作用。 它在诱导非小细胞人肺癌细胞凋亡方面显示出令人鼓舞的结果 .
医学: : 在医学上,拉姆诺地吉因其作为强心剂和利尿剂的潜在治疗应用而被探索。 它诱导癌细胞凋亡的能力也使其成为抗癌药物开发的候选药物 .
工业: : 在制药行业,拉姆诺地吉用于开发具有改进疗效和安全性特征的新药。 其独特的化学结构可作为设计新型治疗剂的模板 .
作用机制
拉姆诺地吉通过抑制钠钾ATP酶发挥作用,导致细胞内钙离子水平升高。 这种钙离子水平的升高增强了心脏收缩力,使其成为一种有效的强心剂 . 此外,拉姆诺地吉通过激活参与细胞死亡的特定分子途径,诱导癌细胞凋亡 .
与相似化合物的比较
相似化合物: : 与拉姆诺地吉相似的化合物包括地高辛、洋地黄毒苷和毒毛旋花子苷。 这些化合物具有相似的强心苷结构,并表现出强心作用 .
独特性: : 拉姆诺地吉的独特性在于其特定的修饰,增强了其对癌细胞的细胞毒性作用。 与其他强心苷不同,拉姆诺地吉在诱导非小细胞人肺癌细胞凋亡方面显示出巨大潜力 .
相似化合物的比较
Similar Compounds: : Similar compounds to Ramnodigin include Digitoxin, Digoxin, and Ouabain. These compounds share a similar cardenolide structure and exhibit cardiotonic properties .
Uniqueness: : this compound is unique due to its specific modifications that enhance its cytotoxic effects on cancer cells. Unlike other cardenolides, this compound has shown significant potential in inducing apoptosis in nonsmall cell human lung cancer cells .
生物活性
Ramnodigin is a compound of interest due to its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Overview of this compound
This compound is classified as a cardenolide, a type of cardiac glycoside that has garnered attention for its potential therapeutic applications. Cardenolides are known for their ability to inhibit the Na+/K+-ATPase enzyme, which plays a critical role in cellular ion transport and cardiac function. The structure of this compound includes a steroid aglycone linked to sugar moieties, which influences its potency and biological effects.
The primary mechanism through which this compound exerts its biological effects is via the inhibition of Na+/K+-ATPase activity. This inhibition leads to increased intracellular sodium levels, which subsequently affects calcium influx through sodium-calcium exchange mechanisms. The resulting increase in intracellular calcium concentration enhances cardiac contractility, making this compound potentially useful in treating heart failure and related conditions.
Key Findings on Na+/K+-ATPase Inhibition
Research indicates that the potency of this compound can be influenced by the number and type of sugar residues attached to the steroid backbone. For instance, studies have shown that:
- Digitoxigenin-glucoside , a related compound, exhibited an I50 value (the concentration required to inhibit 50% of enzyme activity) significantly lower than that of its aglycone counterpart, indicating enhanced potency due to glycosylation .
- The presence of specific sugar residues can modulate the binding affinity and stability of the compound when interacting with the Na+/K+-ATPase enzyme .
Biological Activities
This compound has been studied for various biological activities beyond its cardiotonic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against certain pathogens, warranting further exploration into its use as an antimicrobial agent.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound and its analogs. Below is a summary table highlighting key research findings:
属性
CAS 编号 |
33156-28-4 |
|---|---|
分子式 |
C29H44O6 |
分子量 |
488.7 g/mol |
IUPAC 名称 |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |
InChI 键 |
LDZRENBZALBYIS-XZUAUHNRSA-N |
SMILES |
CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |
手性 SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O |
规范 SMILES |
CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















